Adenosine-2'-d
Description
Contextualizing Modified Nucleosides and Nucleotides in Biological Systems
Nucleosides, the building blocks of DNA and RNA, are composed of a nucleobase linked to a sugar moiety. csuohio.edu Beyond the canonical nucleosides—adenosine (B11128), guanosine, cytidine, thymidine, and uridine—a diverse array of naturally occurring and synthetically produced modified nucleosides exists. These modifications can occur on either the nucleobase or the sugar, leading to altered chemical and physical properties. csuohio.edufrontiersin.org
In biological systems, modified nucleosides play crucial roles in a variety of processes. For instance, post-transcriptional modifications of RNA, such as methylation and deamination, can influence RNA structure, localization, and function. The study of these natural modifications provides insights into the regulation of gene expression and other cellular events.
Furthermore, synthetic nucleoside analogues have become indispensable tools in both basic research and medicine. frontiersin.org They can act as competitive inhibitors of enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, making them effective antiviral and anticancer agents. biosynth.com By mimicking natural nucleosides, these analogues can be incorporated into growing nucleic acid chains, leading to chain termination or altered function. The ability to chemically synthesize and optimize these molecules has opened up vast possibilities for therapeutic intervention and for probing the mechanisms of fundamental biological processes. mdpi.com
Historical Trajectories of Adenosine Analogue Research
The journey of adenosine analogue research is a rich narrative that intertwines with key discoveries in pharmacology and molecular biology. Adenosine itself is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.govwikipedia.orgmdpi.com The recognition of adenosine's diverse roles spurred the development of synthetic analogues to selectively target these receptors, aiming to harness their therapeutic potential. nih.gov
Early research focused on understanding the structure-activity relationships of adenosine derivatives. researchgate.net Modifications at various positions of the adenosine scaffold, including the N6, C2, and ribose moieties, led to the discovery of potent and selective agonists and antagonists for each receptor subtype. researchgate.netroyalsocietypublishing.orgnih.gov These compounds have been instrumental as pharmacological probes to elucidate the physiological functions of adenosine receptors in different tissues and disease states. nih.gov
The development of nucleoside analogues as antiviral and anticancer agents also has a long history. biosynth.com By modifying the structure of natural nucleosides like adenosine, scientists have created drugs that can interfere with the replication of viruses or the proliferation of cancer cells. biosynth.comwikipedia.org This field continues to evolve, with ongoing efforts to design novel analogues with improved efficacy and reduced side effects. mdpi.com
Defining the Unique Research Significance of Adenosine-2'-d and Deuterated Nucleosides
This compound is a specific type of modified nucleoside where a hydrogen atom at the 2' position of the ribose sugar is replaced by its heavier isotope, deuterium (B1214612). This seemingly subtle change has profound implications for its use in research. The primary significance of deuterated nucleosides, including this compound, lies in their utility as probes in mechanistic and structural studies. scienceopen.comtandfonline.comnih.gov
The replacement of hydrogen with deuterium creates a "kinetic isotope effect," where the rate of a chemical reaction involving the C-D bond is slower than that of the corresponding C-H bond. By incorporating deuterated nucleosides into DNA or RNA and measuring this effect, researchers can gain detailed insights into the mechanisms of enzymatic reactions, such as those catalyzed by polymerases or cleavage agents. scienceopen.combu.edu
Furthermore, deuterated nucleosides are invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure of biomolecules. scienceopen.comgoogle.com The presence of deuterium can simplify complex NMR spectra by creating an "NMR-window," allowing for the focused study of specific regions within a larger DNA or RNA molecule. google.com This selective labeling approach is crucial for studying the structure and dynamics of nucleic acids and their interactions with other molecules. google.comtandfonline.com
Scope and Advanced Objectives for Scholarly Investigation of this compound
The scholarly investigation of this compound and other deuterated nucleosides is driven by several advanced objectives. A primary goal is to refine our understanding of enzyme mechanisms at an atomic level. scienceopen.combu.edu By using these compounds, researchers can pinpoint the exact sites of hydrogen atom abstraction during catalysis, providing a more complete picture of the chemical transformations that occur. nih.gov
Another key objective is the high-resolution structural determination of nucleic acids and their complexes. scienceopen.comgoogle.com The strategic incorporation of deuterated nucleosides enables the use of advanced NMR techniques to solve the structures of increasingly large and complex biological assemblies. tandfonline.com This structural information is vital for understanding how these molecules function and for the rational design of new drugs.
Furthermore, the synthesis of specifically deuterated nucleosides like this compound is an active area of research. researchgate.netnih.govd-nb.info Developing efficient and versatile synthetic methods is crucial for making these valuable research tools more accessible to the scientific community. nih.gov
In essence, the study of this compound represents a sophisticated approach within chemical biology, where subtle isotopic labeling is leveraged to answer fundamental questions about the structure, function, and mechanism of biological systems.
Properties
Molecular Formula |
C₁₀H₁₂DN₅O₄ |
|---|---|
Molecular Weight |
268.25 |
Synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-2’-d; 9-β-D-Ribofuranosyladenine-2’-d; Adenine Riboside-2’-d; Adenocard-2’-d; Adenocor-2’-d; Adenogesic-2’-d; Adenoscan-2’-d; Adrekar-2’-d; Boniton-2’-d; D-Adenosine-1’-d; 1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-rib |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Functions of Adenosine 2 D
Integration and Effects on Nucleic Acid Structures
Enzymatic Incorporation of 2'-Deoxyadenosine (B1664071) and its Analogues into DNA/RNA (e.g., ribozymes, polyadenylation)
The enzymatic incorporation of 2'-deoxyadenosine is a fundamental process in DNA synthesis. DNA polymerases recognize 2'-deoxyadenosine triphosphate (dATP) and incorporate it into a growing DNA strand opposite a thymine (B56734) base in the template strand. This process is essential for the accurate replication of the genetic code.
While 2'-deoxyadenosine is a natural component of DNA, its analogues can also be incorporated into nucleic acids. For instance, some studies have explored the incorporation of modified 2'-deoxyadenosine analogues into DNA and RNA. oup.com The triphosphate derivatives of certain deoxyadenosine (B7792050) analogues, such as cladribine (B1669150) and clofarabine, can act as chain terminators during RNA primer extensions by yeast poly(A) polymerase (yPAP). nih.gov The incorporation of these analogues into the 3'-terminus of RNA can also hinder further extension with ATP. nih.gov
In the context of ribozymes, which are RNA molecules with catalytic activity, the presence of deoxyadenosine can be inhibitory. Some adenosine (B11128) analogue ribozyme inhibitors contain a 2'-OH group on the sugar base, suggesting that the ribose form is necessary for their inhibitory effects. researchgate.net Analogues lacking the 2'-OH, such as 2'-deoxy-tubercidin and 2'-deoxy-toyocamycin, show no significant inhibition. researchgate.net
Regarding polyadenylation, the addition of a poly(A) tail to precursor messenger RNA (pre-mRNA), studies have shown that 2'-deoxyadenosine can be incorporated into these polyadenylate segments. In human T-leukemic lymphoblasts, it was found that 2'-deoxyadenosine was incorporated into the poly(A) segments of cytoplasmic poly(A)+ RNA, with a significant portion located at the 3'-terminal position. nih.gov The triphosphates of several deoxyadenosine analogues have been shown to inhibit polyadenylation in a concentration-dependent manner, reducing the length of the poly(A) tail. nih.gov
Impact on Replication and Transcription Fidelity in Vitro
The presence of 2'-deoxyadenosine analogues can impact the fidelity of DNA replication and transcription. For instance, the incorporation of the deoxyadenosine analogue 3-nitro-3-deaza-2'-deoxyadenosine (d(3-NiA)) into a primer revealed high enzyme efficiency and selectivity for insertion opposite thymine. oup.com However, further extension by the enzyme was only possible for the enzymatically synthesized base pair 3-NiA:T. oup.com
Modifications to the adenosine molecule can also affect viral transcription. Studies on the SARS-CoV-2 RNA-dependent RNA polymerase have shown that N6-methyladenosine and 2'-O-methyladenosine modifications can slow the rate of viral transcription. nih.gov While N6-methyladenosine has a modest effect, 2'-O-methyladenosine significantly reduces the transcription rate. nih.gov
Influence on Nucleic Acid Conformation and Stability
The presence of 2'-deoxyadenosine within an RNA duplex has a destabilizing effect. oup.com UV thermal denaturation experiments have shown that substitutions of adenosine with 2'-deoxyadenosine in a poly(A) RNA duplex lead to a decrease in the melting temperature (Tm), indicating reduced stability. oup.com
Conversely, certain modifications at the 2' position of adenosine can enhance the stability of nucleic acid structures. For example, 2'-O-methyl and 2'-deoxy-2'-fluoro-ribo modifications have been found to be stabilizing in poly(A) duplexes. oup.com Oligodeoxynucleotides (ODNs) containing 2'-O-(trifluoromethyl)adenosine have been shown to decrease the thermal stability of duplexes with complementary DNA but increase the thermal stability of duplexes with complementary RNA. oup.com
The alpha-anomer of 2'-deoxyadenosine, a lesion produced by hydroxyl radicals, can also perturb the structure and stability of DNA. nih.gov When incorporated into DNA duplexes, it introduces thermodynamic and structural changes. nih.gov
Role in DNA Damage Response Mechanisms (e.g., as a damage product)
2'-deoxyadenosine can be a product of DNA damage. Oxidative damage to DNA constituents by iron-mediated Fenton reactions can produce various products from 2'-deoxyadenosine. nih.gov These reactions can lead to the formation of DNA adducts and strand breaks. nih.gov Duplex DNA is generally less susceptible to this type of damage compared to single-stranded DNA or monomeric substrates. nih.gov
The cellular response to DNA damage involves a complex network of signaling pathways. Extracellular adenosine, which can be generated from the breakdown of ATP released from damaged cells, plays a role in this response. nih.gov DNA damage can lead to the upregulation of ectonucleotidases like CD39 and CD73, which convert ATP to adenosine. nih.gov This adenosine can then signal through its receptors, influencing the DNA damage response. nih.gov
Enzymatic Interactions and Allosteric Modulation
Substrate or Inhibitor Specificity for Purine-Metabolizing Enzymes
2'-deoxyadenosine is a substrate for several enzymes involved in purine (B94841) metabolism. A key enzyme is adenosine deaminase (ADA), which catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine (B131508), respectively. nih.gov In the absence of ADA, 2'-deoxyadenosine can accumulate, leading to toxic effects, particularly in lymphocytes. nih.govwikipedia.org
2'-deoxyadenosine is generally not a substrate for purine nucleoside phosphorylase (PNP). columbia.edu Instead, it must first be converted to inosine by ADA before it can be further metabolized by PNP. columbia.edu
The triphosphates of several deoxyadenosine analogues, such as cladribine, fludarabine, and clofarabine, are known to inhibit enzymes involved in DNA synthesis, including ribonucleotide reductase and DNA polymerases. nih.gov
Table 1: Impact of 2'-Deoxyadenosine and its Analogues on Nucleic Acid Properties
| Compound/Modification | Effect on Nucleic Acid Structure/Function | Reference(s) |
|---|---|---|
| 2'-Deoxyadenosine in RNA duplex | Destabilizes the duplex | oup.com |
| 2'-O-methyl modification | Stabilizes poly(A) duplex | oup.com |
| 2'-deoxy-2'-fluoro-ribo modification | Stabilizes poly(A) duplex | oup.com |
| 2'-O-(trifluoromethyl)adenosine | Increases stability of DNA/RNA duplexes | oup.com |
| Cladribine triphosphate (2-Cl-dATP) | Chain termination during RNA primer extension | nih.gov |
| Clofarabine triphosphate (Cl-F-ara-ATP) | Chain termination during RNA primer extension | nih.gov |
| N6-methyladenosine | Modestly slows SARS-CoV-2 transcription | nih.gov |
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 2'-deoxy-tubercidin |
| 2'-deoxy-toyocamycin |
| 2'-deoxyadenosine |
| 2'-deoxyadenosine triphosphate |
| 2'-deoxyinosine |
| 2'-O-(trifluoromethyl)adenosine |
| 2'-O-methyladenosine |
| 3-nitro-3-deaza-2'-deoxyadenosine |
| Adenine (B156593) |
| Adenosine |
| ATP |
| Cladribine |
| Clofarabine |
| dATP |
| Fludarabine |
| Inosine |
| N6-methyladenosine |
Modulation of Adenosine Receptor Activity (e.g., A1, A2A, A2B, A3) by Adenosine Derivatives
Adenosine and its derivatives typically exert their effects by binding to four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govresearchgate.net These receptors are integral to numerous physiological processes. researchgate.net The A1 and A3 receptors generally couple to inhibitory Gα (Gi/o) subunits to decrease the production of cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory Gα (Gs) subunits to increase cAMP levels. researchgate.netacs.org
However, the interaction of Adenosine-2'-d with these receptors is not straightforward and can diverge from the classical receptor-mediated pathway. In studies on human platelets, deoxyadenosines, including 2'-deoxyadenosine, were found to have enhanced inhibitory effects on adenylyl cyclase but no stimulatory effects. portlandpress.com This action is attributed to interaction with an intracellular "P-site" on adenylyl cyclase, which is distinct from the extracellular G-protein coupled "R-sites" (the A1, A2A, etc., receptors). portlandpress.compnas.org Inhibition via this P-site is GTP-independent and not antagonized by typical adenosine receptor blockers like theophylline, further distinguishing it from classical receptor-mediated signaling. pnas.org
Conversely, research on mammalian sperm motility has shown that analogs like 2-chloro-2'-deoxyadenosine can activate sperm motility through a cAMP-mediated pathway that appears to be independent of conventional G protein-coupled cell-surface receptors. nih.gov This suggests that in certain cell types, this compound and its analogs may be transported into the cell to act on intracellular targets rather than binding to surface receptors. nih.gov
| Compound Type | Primary Site of Action | Effect on Adenylyl Cyclase | GTP-Dependence | Reference |
|---|---|---|---|---|
| N6-substituted adenosines (e.g., N6-methyladenosine) | R-site (Extracellular Receptor) | Inhibitory | Dependent | pnas.org |
| Deoxyadenosines (e.g., this compound) | P-site (Intracellular) | Inhibitory | Independent | portlandpress.compnas.org |
Interactions with Protein Kinases and Phosphatases
Protein kinases and phosphatases are crucial enzymes that regulate the function of cellular proteins through phosphorylation and dephosphorylation. spandidos-publications.com this compound and its metabolites have been shown to interact with and modulate the activity of several key protein kinases.
Research indicates that this compound can inhibit the kinase activity of Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical enzyme in the DNA damage response pathway. nih.gov Furthermore, studies have demonstrated that certain derivatives of 2'-deoxyadenosine are capable of activating autophagy, a cellular degradation process, primarily through the AMP-activated protein kinase (AMPK)/ULK1-dependent pathway. nih.gov In some contexts, such as sperm cells, analogs of this compound have been found to activate pathways involving a sperm-specific protein kinase A (PKA). nih.gov PKA is a well-established downstream effector of cAMP signaling. frontiersin.org The ability of this compound to influence these diverse kinases highlights its potential to impact a wide range of cellular processes, from cell cycle control to metabolic regulation and stress responses.
Participation in Intracellular Signaling Cascades
Regulation of Cyclic AMP (cAMP) Pathways
Cyclic AMP is a ubiquitous second messenger that mediates numerous signal transduction pathways. spandidos-publications.com Its intracellular levels are tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). spandidos-publications.com
This compound demonstrates a complex, and at times contradictory, influence on cAMP levels, which appears to be highly dependent on the cellular context. In preparations from platelets and adipocytes, this compound and related deoxyadenosines act as potent inhibitors of adenylyl cyclase. portlandpress.compnas.org This inhibition is mediated through a direct interaction with an intracellular 'P-site' on the enzyme, leading to a decrease in cAMP synthesis. portlandpress.compnas.orgnih.gov
In contrast, studies on human spermatozoa have shown that this compound can significantly increase intracellular cAMP concentrations. bioscientifica.com Similarly, the analog 2-chloro-2'-deoxyadenosine was found to elevate cAMP levels in mouse sperm, an effect that was linked to a non-receptor-mediated mechanism requiring cellular uptake of the compound. nih.gov These divergent findings suggest that the net effect of this compound on cAMP pathways is determined by the specific cellular machinery present, including the expression of nucleoside transporters and the specific isoforms of adenylyl cyclase.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates fundamental cellular processes including proliferation, differentiation, and stress responses. assaygenie.com The pathway typically involves a three-tiered kinase module (MAP3K -> MAP2K -> MAPK) that culminates in the activation of terminal kinases like ERK1/2 and JNK. assaygenie.commdpi.com
While direct studies on the effect of this compound on MAPK pathways are limited, the known mechanisms of adenosine receptor signaling provide a framework for its potential influence. Activation of A2A adenosine receptors has been shown to activate the ERK/MAPK pathway in Schwann cells. nih.gov This activation is often linked to the Gs-protein/cAMP/PKA signaling axis. Given that this compound can modulate cAMP levels and PKA activity, it is plausible that it indirectly influences MAPK signaling. nih.govbioscientifica.com By altering the concentration of the upstream messenger cAMP, this compound could consequently modulate the activation state of downstream MAPK cascades, thereby affecting gene expression and other cellular responses regulated by ERK1/2 and JNK.
Influence on Calcium Signaling
Calcium ions (Ca²⁺) are versatile second messengers that control a vast array of cellular functions. wikipedia.org Cytosolic calcium concentrations are tightly regulated, and signals are generated through the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, or influx from the extracellular space. wikipedia.org
The signaling of adenosine receptors is known to be intertwined with calcium pathways. spandidos-publications.com Specifically, certain adenosine receptors can couple to Gq proteins, which activate phospholipase C (PLC). frontiersin.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), with IP3 triggering the release of Ca²⁺ from the endoplasmic reticulum. youtube.com While the direct effect of this compound on these specific pathways is not fully elucidated, related research provides important clues. For instance, the activation of sperm motility by the analog 2-chloro-2'-deoxyadenosine was found to be dependent on the presence of extracellular Ca²⁺. nih.gov This suggests that the signaling cascade initiated by this deoxyadenosine analog intersects with calcium-dependent processes, potentially influencing Ca²⁺ influx or the sensitivity of downstream effectors to calcium.
Crosstalk with Other Receptor Systems (e.g., Dopamine (B1211576) D2 Receptors)
In the central nervous system, particularly in dopamine-rich regions like the striatum, a significant antagonistic interaction exists between adenosine A2A receptors and dopamine D2 receptors. mdpi.comnih.gov These two receptors can form functional heteromeric complexes, leading to direct allosteric interactions where the activation of one receptor modulates the function of the other. nih.govcolorado.edu Specifically, stimulation of the A2A receptor has been shown to decrease the binding affinity of dopamine agonists to the D2 receptor. nih.gov
This crosstalk also occurs at the level of intracellular signaling cascades. A2A receptors are typically coupled to Gs/olf proteins that stimulate adenylyl cyclase, while D2 receptors are coupled to Gi/o proteins that inhibit it. nih.gov This creates an antagonistic relationship in the regulation of cAMP production and downstream effectors like PKA. nih.govcolorado.edu Although no studies have specifically investigated the effect of this compound on the A2A-D2 heteromer, its established ability to directly inhibit adenylyl cyclase in some systems suggests a potential point of convergence. portlandpress.compnas.org By directly lowering cAMP levels, this compound could potentially mimic or enhance the inhibitory effect of D2 receptor activation, thereby influencing dopaminergic neurotransmission.
Contribution to Cellular Homeostasis and Stress Responses in Model Systems
Adenosine is a fundamental purine nucleoside that plays a critical role in maintaining cellular homeostasis and orchestrating responses to metabolic stress. plos.orgnih.gov As an integral component of essential molecules like adenosine triphosphate (ATP), DNA, and RNA, its functions are deeply embedded in cellular bioenergetics, genetics, and metabolism. plos.orgnih.gov Under normal physiological conditions, extracellular adenosine levels are kept low. wikipedia.org However, in response to cellular stress or damage, such as hypoxia, ischemia, or inflammation, extracellular concentrations of adenosine rise significantly. plos.orgwikipedia.orgplos.org This elevation serves as a crucial paracrine signal, indicating a state of metabolic distress and initiating adaptive, cytoprotective responses. plos.orgplos.org
The regulation of adenosine levels is vital for maintaining proper cellular function. nih.gov This balance, or adenosine homeostasis, is controlled by a network of enzymes and transporters that manage its synthesis, breakdown, and transport across cell membranes. nih.gov Disruption of this homeostasis has been implicated in a variety of pathophysiological conditions, highlighting its importance in cellular health. nih.gov
In model systems, oxidative stress has been shown to modulate adenosine signaling pathways. Studies on the adenosine A2A receptor (A2AR) in HEK293 cells indicated that oxidative treatments led to an increase in cAMP levels in response to an agonist. This suggests that oxidative stress may act as a homeostatic mechanism that enhances anti-inflammatory signaling via the A2AR pathway. aston.ac.uk The adenosine modulation system, through its four receptor subtypes, is thus recruited to manage allostasis—the process of achieving stability through physiological or behavioral change—rather than simply regulating basal homeostasis. plos.org This is evidenced by research on mice lacking all four adenosine receptors, which display largely normal physiology under basal conditions but fail to mount appropriate adaptive responses to stress. plos.org
Role in Specific Biological Processes in In Vitro Models
Regulation of Cell Proliferation and Differentiation
In vitro studies have demonstrated that adenosine exerts significant regulatory effects on the proliferation and differentiation of various cell types, with outcomes often dependent on the specific adenosine receptor subtype involved and the cellular context.
Adenosine has been shown to inhibit the proliferation of human coronary artery smooth muscle cells (HCASMCs). This effect is mediated primarily through the A2B receptor, which, upon activation, increases cyclic AMP (cAMP) and protein kinase A activity. This cascade inhibits multiple signaling pathways (including ERK1/2 and Akt) that converge on cyclin D1, a key regulator of cell cycle progression, ultimately leading to cell cycle arrest in the G0/G1 phase. nih.gov In contrast, in certain cancer models, such as triple-negative breast cancer cells (MDA-MB-231), adenosine promotes proliferation and migration via the A2B receptor, which stimulates the adenylate cyclase/PKA pathway. nih.gov Similarly, in the human acute monocytic leukemia cell line THP-1, extracellular adenosine and adenine nucleotides have been found to significantly inhibit cell proliferation, partly by inducing apoptosis and cell cycle arrest. mdpi.com
Adenosine also plays a crucial role in cellular differentiation, particularly within the immune system. The differentiation of functional dendritic cells (DCs) from their monocyte precursors is heavily influenced by the local microenvironment. ashpublications.org High concentrations of adenosine, acting through the A2B receptor, can skew DC differentiation away from a normal myeloid pathway. ashpublications.orgashpublications.org This results in a distinct population of DCs with impaired T-cell stimulatory capacity and a pro-angiogenic, immune-suppressive, and pro-inflammatory profile. ashpublications.orgashpublications.org Furthermore, human adenosine deaminase 2 (ADA2), an enzyme that regulates adenosine levels, has been shown to induce the differentiation of monocytes into macrophages and to stimulate the proliferation of both macrophages and T helper cells. oup.comnih.govoup.com
Table 1: Effects of Adenosine on Cell Proliferation and Differentiation in In Vitro Models
| Cell Type | Model System | Primary Receptor | Effect | Key Findings | Reference |
|---|---|---|---|---|---|
| Human Coronary Artery Smooth Muscle Cells | In Vitro Culture | A2B | Inhibition of Proliferation | Arrests cells in G0/G1 phase by reducing cyclin D1 levels. | nih.gov |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | In Vitro Culture | A2B | Stimulation of Proliferation & Migration | Activates adenylate cyclase/PKA/cAMP signaling pathway. | nih.gov |
| Human Monocytic Leukemia Cells (THP-1) | In Vitro Culture | Not specified | Inhibition of Proliferation | Induces apoptosis and cell cycle arrest. | mdpi.com |
| Human Monocytes | In Vitro Differentiation | A2B | Skewed Dendritic Cell (DC) Differentiation | Generates DCs with tolerogenic and pro-angiogenic properties. | ashpublications.orgashpublications.org |
| Human Monocytes | In Vitro Differentiation (via ADA2) | Not specified | Differentiation into Macrophages | ADA2 induces T cell-dependent differentiation. | oup.comnih.gov |
Modulation of Immune Cell Function in Research Models
Adenosine is a potent modulator of immune cell function, generally exerting anti-inflammatory and immunosuppressive effects. nih.gov These actions are mediated by the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are expressed on a wide range of immune cells. nih.govmdpi.com
The A2A receptor is a dominant player in mediating adenosine's immunomodulatory effects, particularly on lymphocytes. nih.gov Activation of A2A receptors on effector T cells inhibits T-cell receptor (TCR) signaling, leading to decreased production of interleukin-2 (B1167480) (IL-2) and reduced proliferation. nih.gov Regulatory T cells (Treg cells) can produce adenosine, which then acts on A2A receptors on other immune cells to suppress inflammatory responses, creating an immunosuppressive feedback loop. nih.govmdpi.com
Adenosine also significantly impacts the function of antigen-presenting cells like dendritic cells (DCs) and macrophages. mdpi.com In macrophages, adenosine receptor activation can block the release of pro-inflammatory mediators such as TNF-α and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10. mdpi.com As mentioned previously, adenosine signaling via the A2B receptor alters DC differentiation, resulting in DCs that express high levels of immune-suppressive factors like IL-10, TGF-β, and IDO, and have a reduced ability to activate T cells. ashpublications.orgashpublications.org
The role of adenosine in neutrophil function is concentration-dependent. At low concentrations, adenosine can promote phagocytosis via A1 receptor activation, while at higher concentrations, it can impair phagocytosis through A2A receptor activation. frontiersin.org In mast cells, A2B and A3 receptor activation can trigger degranulation and the release of inflammatory mediators in murine models, while in human mast cells, A2B activation is primarily implicated in degranulation and A3 stimulation appears to have anti-inflammatory effects. mdpi.com
Table 2: Modulation of Immune Cell Function by Adenosine in Research Models
| Immune Cell Type | Primary Receptor(s) | Key Modulatory Effects | Reference |
|---|---|---|---|
| Effector T Cells | A2A | Inhibition of TCR signaling, proliferation, and cytokine production. | nih.gov |
| Regulatory T (Treg) Cells | A2A | Adenosine produced by Tregs suppresses other immune cells. | nih.govmdpi.com |
| Macrophages | A2A, A2B | Decreased release of pro-inflammatory cytokines (TNF-α, IL-6); increased release of anti-inflammatory IL-10. | mdpi.com |
| Dendritic Cells (DCs) | A2B | Skewed differentiation, impaired T-cell stimulation, production of tolerogenic factors (IL-10, TGF-β). | ashpublications.orgashpublications.org |
| Neutrophils | A1, A2A | Concentration-dependent effects on phagocytosis (low concentration promotes, high concentration inhibits). | frontiersin.org |
| Mast Cells | A2B, A3 | Modulation of degranulation and mediator release. | mdpi.com |
Neurotransmission and Neuromodulation in Experimental Systems
In the central nervous system (CNS), adenosine functions as a widespread inhibitory neuromodulator, fine-tuning neuronal excitability and synaptic transmission. news-medical.netnih.govnih.gov Its effects are primarily mediated through the high-affinity A1 and A2A receptors. mdpi.com
The inhibitory actions of adenosine are largely attributed to the activation of presynaptic A1 receptors. nih.govnih.gov These receptors are coupled to inhibitory G-proteins, and their activation leads to a reduction in the release of various excitatory neurotransmitters, most notably glutamate. nih.govnih.gov This presynaptic inhibition serves as a protective mechanism, preventing excessive neuronal firing and potential excitotoxicity. nih.gov
Conversely, the A2A receptors are generally facilitatory and are highly expressed in brain regions rich in dopamine, such as the striatum. nih.govmdpi.com A key aspect of A2A receptor function is its antagonistic interaction with the dopamine D2 receptor. mdpi.comresearchgate.net A2A and D2 receptors can form heteromeric complexes, where the activation of the A2A receptor reduces the affinity and signaling of the D2 receptor. mdpi.comresearchgate.net This interaction is crucial for modulating motor control and is a significant target in conditions like Parkinson's disease. nih.gov By blocking A2A receptors, the inhibitory tone on D2 receptor signaling is removed, which can help ameliorate motor deficits. nih.gov
In experimental systems, adenosine has been shown to suppress both excitatory and inhibitory synaptic transmission in the neocortex. nih.gov It exerts a powerful suppressive effect on inhibitory transmission to pyramidal neurons through the activation of presynaptic A1 receptors. nih.gov This intricate modulation of both excitatory and inhibitory circuits allows adenosine to maintain the delicate balance required for proper neural network function. nih.gov
Subcellular Distribution and Dynamic Localization of this compound
As a small nucleoside, adenosine itself does not have a fixed subcellular distribution but rather moves between extracellular and intracellular compartments via nucleoside transporters. plos.org The functional impact and localization of its signaling are therefore determined by the distribution and dynamic trafficking of its receptors and metabolic enzymes.
Adenosine receptors are G-protein-coupled receptors located on the plasma membrane. wikipedia.org However, their distribution can be highly specific across different brain regions, cell types, and even subcellular compartments. For instance, in the basal ganglia, A2A receptors are particularly abundant in the striatum, while D2 receptors are also highly expressed there, allowing for their functional interaction. mdpi.comnih.gov Immunocytochemical studies have shown that A2A receptors are predominantly located postsynaptically on the dendrites and dendritic spines of striatal neurons. mdpi.com This postsynaptic localization positions them to modulate the excitatory glutamatergic input to these neurons. mdpi.com
The localization of adenosine receptors is not static. Research on the A2B receptor has shown that in quiescent cells, a majority of these receptors reside in an intracellular pool. nih.gov Upon agonist stimulation, they are recruited to the plasma membrane. This translocation is a regulated process involving SNARE proteins, which mediate the fusion of receptor-containing vesicles with the cell surface. nih.gov
Furthermore, the enzyme adenosine deaminase (ADA), which catabolizes adenosine to inosine, also has a specific localization that influences adenosine signaling. nih.gov In addition to being present in the cytosol, ADA can be anchored to the cell surface through its association with membrane proteins like CD26 or the A1 adenosine receptor, creating a localized system for rapidly clearing extracellular adenosine and terminating its signal. nih.gov
Synthetic Methodologies for Adenosine 2 D and Deuterated Adenosine Analogues
Chemoenzymatic Synthesis Approaches for 2'-Deoxyadenosine (B1664071) Derivatives
Chemoenzymatic synthesis provides a powerful and highly selective alternative to purely chemical methods for producing 2'-deoxyadenosine derivatives. This approach leverages the specificity of enzymes to achieve transformations that are often difficult to control with conventional chemistry, such as regioselective modifications, without the need for extensive protecting group strategies. nih.gov
A primary advantage of enzymatic synthesis is the high stereospecificity and regioselectivity of the reactions, which often proceed efficiently, allowing the products to be used in subsequent steps without extensive purification. nih.gov Enzymes such as nucleoside phosphorylases (NPs) are widely used. They catalyze the reversible phosphorolysis of nucleosides, enabling the exchange of nucleobases. For example, purine (B94841) nucleoside phosphorylase (PNP) and pyrimidine (B1678525) nucleoside phosphorylase (PyNP) can be co-expressed in host organisms like Escherichia coli, which can then be used as whole-cell catalysts for the efficient synthesis of various nucleosides and their derivatives. nih.gov
Another key class of enzymes in this context is nucleoside kinases, which are used for the phosphorylation of nucleosides to form nucleoside 5'-monophosphates, essential precursors for triphosphates used in various biological applications. mdpi.com Deoxynucleoside kinases, for instance, can phosphorylate a wide range of canonical and modified nucleosides. mdpi.com Lipases, such as Lipase B from Candida antarctica (CALB), are also employed for their ability to perform regioselective acylation of the hydroxyl groups on the ribose sugar, which is a key step in synthesizing prodrugs or modifying the compound's properties. rsc.orgrsc.org
These enzymatic methods are often part of multi-enzyme cascade reactions, which can be performed as "one-pot" syntheses, starting from simple precursors like D-pentoses to generate complex modified nucleosides. mdpi.comresearchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by utilizing mild reaction conditions and reducing the generation of hazardous waste. nih.gov
Table 1: Key Enzymes in Chemoenzymatic Synthesis of Adenosine (B11128) Derivatives
| Enzyme Class | Specific Enzyme Example | Typical Reaction | Advantages |
| Nucleoside Phosphorylases | Purine Nucleoside Phosphorylase (PNP) | Reversible phosphorolysis and base exchange | High efficiency in base modification |
| Nucleoside Kinases | Deoxynucleoside Kinase (dNK) | Phosphorylation of 5'-hydroxyl group | Synthesis of nucleotide precursors |
| Lipases | Candida antarctica Lipase B (CALB) | Regioselective acylation of ribose | High selectivity, no protecting groups needed |
Total Chemical Synthesis Routes for Purine and Ribose Modified Nucleosides
Total chemical synthesis remains a cornerstone for producing a wide array of modified nucleosides, offering versatility in modifying both the purine base and the ribose sugar moiety. A common strategy involves the glycosylation reaction, where a modified purine base is coupled with a protected deoxyribose derivative. For instance, the sodium salts of 2,6-disubstituted purines can be reacted with 1-chloro-3,5-di-p-toluyl-alpha-D-erythro-pentofuranose to yield the desired nucleoside. nih.govmdpi.com This method, however, can lead to mixtures of isomers (e.g., 9-β, 9-α, and 7-β), necessitating chromatographic separation. nih.gov
Another established approach is the Vorbrüggen glycosylation, which typically involves reacting a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. wikipedia.org Modifications to the purine ring, such as introducing substituents at the C2, C6, or C8 positions, are often achieved through transition metal-catalyzed cross-coupling reactions. twistbioscience.com For example, palladium-catalyzed reactions can be used to introduce alkynyl groups at the 2-position of adenosine. nih.gov
Synthesis of 2'-deoxyadenosine itself can start from adenosine through a series of reactions including esterification, acylation, and reduction. researchgate.net A method has been described where adenosine is first esterified using a dialkyl tin oxide, followed by acylation and subsequent reduction to yield 2'-deoxyadenosine monohydrate, a process designed to be suitable for industrial-scale production without the need for column chromatography. researchgate.net
Modifications on the ribose ring are also a key area of chemical synthesis. For example, 2'-fluoro-2'-deoxyadenosine can be synthesized by coupling silylated 2-fluoroadenine with a protected phenyl 2-deoxy-1-thio-D-erythro-pentofuranoside derivative. researchgate.net
Specific Pathways for Deuterium (B1214612) Incorporation at the 2-position of Adenine (B156593) and 2'-position of Ribose in Adenosine-2'-d
The site-specific incorporation of deuterium into adenosine derivatives is of great interest for mechanistic studies, metabolic tracing, and for use as internal standards in mass spectrometry.
Incorporation at the 2'-position of Ribose: The synthesis of [2'-²H]adenosine can be achieved through a chemical route involving Swern oxidation of a protected adenosine derivative (3',5'-TPDS derivative) to the corresponding 2'-keto intermediate. tandfonline.com This intermediate is then stereoselectively reduced using a deuterium source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the 2'-position, initially forming the arabino analog. tandfonline.com A subsequent inversion of the stereochemistry at the C-2' position yields the final 2'-deuterioadenosine with high (98%) deuterium incorporation. tandfonline.com
Enzymatic methods also provide an elegant route for specific deuteration. A multi-enzyme, one-pot reaction can be used to synthesize ribonucleotides specifically deuterated at each ribose carbon, starting from commercially available, specifically deuterated D-ribose. scienceopen.combu.edu For instance, to produce 2'-deuterated NTPs, [2'-²H]ribose is first converted to [2'-²H]phosphoribosyl pyrophosphate (PRPP). The appropriate nucleobase (e.g., adenine) and a phosphoribosyltransferase enzyme are then added to form the deuterated nucleoside monophosphate, which is subsequently phosphorylated to the triphosphate. scienceopen.com Another enzymatic approach uses ribonucleotide reductases to convert ribonucleotides to deoxyribonucleotides, which can be a pathway to introduce deuterium at the 2'' position of the deoxyribose ring. nih.govacs.org
Solid-Phase Synthesis Techniques for Oligonucleotides Containing Modified Adenosine
Solid-phase synthesis is the standard automated method for producing oligonucleotides with a defined sequence, including those containing modified nucleosides like this compound. wikipedia.orgdanaher.com The cornerstone of this technology is the phosphoramidite method. nih.govtwistbioscience.com
The process begins with the conversion of the modified nucleoside into a stable but reactive building block known as a nucleoside phosphoramidite. twistbioscience.com This involves protecting the exocyclic amine of the adenine base (e.g., with a benzoyl group) and the 5'-hydroxyl group of the deoxyribose (typically with a dimethoxytrityl, DMT, group), and then reacting the 3'-hydroxyl group to form a 3'-O-phosphoramidite. nih.gov
The synthesis of the oligonucleotide occurs on a solid support, such as controlled pore glass (CPG), to which the first nucleoside is attached. wikipedia.orgnih.gov The synthesis proceeds in a 3' to 5' direction through a four-step cycle:
De-blocking (Detritylation): The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed. wikipedia.org
Coupling: The protected phosphoramidite of the next nucleoside in the sequence is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group. wikipedia.org
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion-mutant sequences. wikipedia.org
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester linkage. wikipedia.org
This cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. nih.gov
Synthesis of Radiolabeled and Fluorescently Tagged this compound Analogues for Research Applications
Labeled adenosine analogues are invaluable tools in biochemical and medical research, acting as probes to study enzyme mechanisms, receptor binding, and cellular processes.
Fluorescent Analogues: A common strategy to create fluorescent adenosine derivatives is to extend the purine ring system. For example, treatment of adenosine with chloroacetaldehyde yields the highly fluorescent 1,N⁶-ethenoadenosine (εAdo). mdpi.com Other approaches involve creating tricyclic purine analogues or attaching fluorophores to the purine base. mdpi.com These fluorescent probes can be incorporated into RNA and DNA, where their emission properties are often sensitive to the local environment, providing insights into nucleic acid structure and dynamics. nih.gov
Radiolabeled Analogues: Radiolabeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F), into the this compound molecule. The synthesis of ¹⁸F-labeled analogues for Positron Emission Tomography (PET) imaging typically involves a multi-step chemical synthesis to create a suitable precursor molecule. mdpi.comnih.gov In the final step, the radioactive ¹⁸F is introduced via nucleophilic substitution, often displacing a leaving group like a nitro group or a tosylate. mdpi.com These radiotracers are crucial for non-invasive imaging of biological targets, such as adenosine receptors in the brain, which is important for drug development and disease diagnosis. mdpi.com
Advanced Analytical and Detection Methodologies for Adenosine 2 D
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of Adenosine-2'-d, providing the necessary separation from complex matrices and closely related compounds. The choice of technique is dictated by the analytical goal, whether it be quantification or comprehensive identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of nucleosides, including this compound. Reversed-phase (RP) HPLC is the most common modality employed for this purpose. nih.gov Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. zju.edu.cnsigmaaldrich.com
The mobile phase in RP-HPLC for adenosine (B11128) analysis generally consists of an aqueous buffer, such as potassium phosphate (B84403) or ammonium (B1175870) acetate, and an organic modifier like acetonitrile (B52724) or methanol. zju.edu.cnund.edu A gradient or isocratic elution can be used to achieve optimal separation from other sample components. sigmaaldrich.comund.edu Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set near the absorbance maximum of adenosine, typically around 257-260 nm. nih.govzju.edu.cn For quantitative studies, a linear response is established over a defined concentration range, allowing for the accurate determination of the amount of this compound in a sample. nih.gov The method's accuracy and precision are critical for reliable quantification. nih.gov
Table 1: Typical HPLC Parameters for Adenosine Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Column | Reversed-Phase C18 | zju.edu.cnsigmaaldrich.com |
| Mobile Phase A | Aqueous Buffer (e.g., 0.1 M Potassium Phosphate) | sigmaaldrich.com |
| Mobile Phase B | Acetonitrile or Methanol | zju.edu.cn |
| Detection | UV at 254-260 nm | zju.edu.cnsigmaaldrich.com |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for both the identification and highly sensitive quantification of this compound. nih.gov This technique combines the powerful separation capabilities of LC with the specificity and sensitivity of MS/MS. mdpi.com The use of a stable isotope-labeled internal standard is crucial for accurate quantification, and in this case, a compound like ¹³C-labeled adenosine could be used to compensate for matrix effects and variations in instrument response. und.edumdpi.com
In LC-MS/MS analysis, the mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound, [M+H]⁺) and then monitoring a specific, characteristic product ion that is formed after collision-induced dissociation (CID). For non-labeled adenosine, a common transition is m/z 268 → 136. mdpi.com For this compound, the precursor ion would be at m/z 269. The primary product ion would still correspond to the protonated adenine (B156593) base at m/z 136, resulting from the cleavage of the glycosidic bond. This specific precursor-to-product ion transition provides exceptional selectivity, minimizing interferences from other molecules in the sample. und.edu
Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) for Modified Nucleosides
Due to their polar nature, adenosine and its analogs can exhibit poor retention on traditional reversed-phase columns. nih.govmdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation of such hydrophilic compounds. nih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like this compound. mdpi.com
When coupled with MS/MS, HILIC provides several advantages. It often results in stronger retention, improved peak shapes, and enhanced MS detection sensitivity because the high organic content of the mobile phase promotes efficient droplet desolvation and ionization in the electrospray source. mdpi.com This makes HILIC-MS/MS a particularly powerful method for the sensitive and accurate determination of modified and isotopically labeled nucleosides in complex biological matrices. nih.govnih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| HPLC-UV | Quantitative Analysis | Robustness, cost-effectiveness, simple operation. nih.govzju.edu.cn |
| LC-MS/MS | Identification & Quantification | High sensitivity, high specificity, structural confirmation. und.edumdpi.com |
| HILIC-MS/MS | Analysis of Polar Analytes | Excellent retention for polar compounds, enhanced MS sensitivity. nih.govmdpi.comnih.gov |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic composition, connectivity, and isotopic labeling.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Isotopic Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of molecules, including isotopically labeled compounds like this compound. hyphadiscovery.com The incorporation of a deuterium (B1214612) atom at the 2'-position of the ribose sugar ring leads to specific and predictable changes in the NMR spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone for determining the molecular weight of a compound and analyzing its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition and a molecular weight that is one mass unit higher than that of unlabeled adenosine due to the replacement of a proton (¹H) with a deuteron (B1233211) (²H).
Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of the molecule. nih.gov The most characteristic fragmentation pathway for nucleosides like adenosine is the cleavage of the N-glycosidic bond that links the ribose sugar to the adenine base. mdpi.com In positive ion mode, this fragmentation of the protonated molecular ion ([M+H]⁺) of this compound (m/z 269) would yield two main fragment ions:
A fragment corresponding to the protonated adenine base, which would be observed at m/z 136. mdpi.com
A fragment corresponding to the deuterated ribose sugar moiety.
The consistent and dominant appearance of the m/z 136 ion serves as a signature for the adenosine base, while the mass of the precursor ion confirms the presence of the deuterium label on the sugar part of the molecule. mdpi.com
Table 3: Key Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Absence of H-2' signal | Confirms substitution at the 2' position. nih.gov |
| ¹³C NMR | Triplet signal for C-2' | Confirms C-D bond and isotopic assignment. nih.gov |
| HRMS | Molecular ion [M+H]⁺ at m/z 269 | Accurate molecular weight and elemental composition. |
| MS/MS | Fragmentation of m/z 269 to m/z 136 | Structural confirmation of adenine base and sugar moiety. mdpi.com |
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, containing the adenine nucleobase, possesses a chromophore that exhibits characteristic absorbance in the UV range. The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The concentration of this compound in a pure solution can be accurately determined by measuring its absorbance at a specific wavelength where it absorbs maximally (λmax). For adenosine and its derivatives, the primary absorption maximum is typically observed at approximately 258-259 nm. sielc.com A secondary peak can also be found at a lower wavelength, around 206 nm. sielc.com A standard calibration curve is first generated by measuring the absorbance of several solutions of known this compound concentrations. The concentration of an unknown sample can then be interpolated from this curve. While direct UV-Vis measurement is straightforward, its application in complex biological mixtures can be limited by the presence of other molecules, such as other nucleotides and proteins, which also absorb in the same UV range. Therefore, this method is most effective after a purification step, such as High-Performance Liquid Chromatography (HPLC), to isolate the compound of interest.
Table 1: UV Absorption Maxima for Adenosine
| Wavelength (λmax) | Typical Application | Reference |
|---|---|---|
| ~258 nm | Primary wavelength for quantification in HPLC analysis. | sielc.com |
| ~206 nm | Secondary absorption peak. | sielc.com |
Radiochemical Assays for Tracing Metabolic Pathways
Radiochemical assays are powerful tools for elucidating the metabolic fate of molecules within biological systems. By introducing a radiolabeled version of this compound into cells or tissues, researchers can trace its journey through various biochemical pathways. This is typically achieved by replacing one or more atoms in the molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). More recently, stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) are used in conjunction with mass spectrometry for similar purposes in what is known as isotope tracing. nih.govspringernature.com
Once the labeled this compound is administered, it is metabolized by the cell. At various time points, the cells can be lysed, and the cellular components are extracted and separated using techniques like HPLC or thin-layer chromatography. The radioactivity or mass shift of the resulting metabolites is then measured. This allows for the identification and quantification of downstream products, providing direct insight into the active metabolic pathways. For this compound, these assays can track its conversion into key metabolites. For instance, its phosphorylation by adenosine kinase to form adenosine monophosphate (AMP) is a key step in the nucleotide salvage pathway. nih.gov Alternatively, its degradation by adenosine deaminase into inosine (B1671953) can also be monitored. nih.gov These studies provide invaluable information on the dynamics of nucleotide metabolism and how these processes are affected by disease or therapeutic interventions. springernature.com
Table 2: Isotopes and Their Application in Tracing Adenosine Metabolism
| Isotope | Detection Method | Metabolic Pathway Application | Reference |
|---|---|---|---|
| Tritium (³H) | Scintillation Counting | Used in radioligand binding assays for receptor studies. | nih.gov |
| Carbon-14 (¹⁴C) | Scintillation Counting / Autoradiography | General metabolic pathway analysis. | nih.gov |
| Carbon-13 (¹³C) | Mass Spectrometry, NMR | Stable isotope tracing of the carbon skeleton through glycolysis and other central metabolic routes. | springernature.com |
| Nitrogen-15 (¹⁵N) | Mass Spectrometry, NMR | Tracing the fate of the nitrogen atoms in the purine (B94841) ring. | springernature.com |
Bioanalytical Method Development for Complex Biological Matrices (e.g., cell lysates, in vitro samples)
The quantification of this compound in complex biological matrices like cell lysates or in vitro samples presents significant challenges that necessitate robust bioanalytical method development. scispace.com These matrices contain a multitude of endogenous substances, including proteins, lipids, salts, and other metabolites, which can cause "matrix effects" that interfere with the accurate measurement of the target analyte. bioanalyticalresearch.comnih.gov The primary goal of bioanalytical method development is to create a reliable and reproducible procedure that minimizes these interferences. scispace.com
A typical workflow involves several critical stages. The first is sample preparation, which is designed to extract the analyte from the complex matrix and remove interfering components. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). bioanalyticalresearch.com Following extraction, the sample is often subjected to chromatographic separation, usually by HPLC, to isolate this compound from any remaining contaminants. Finally, detection and quantification are performed, most commonly using mass spectrometry (MS), which offers high sensitivity and specificity. The entire method must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability for its intended use. insights.bio
Table 3: Key Stages in Bioanalytical Method Development for this compound
| Stage | Objective | Common Techniques | Reference |
|---|---|---|---|
| Sample Preparation | Isolate analyte and remove interferences. | Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | bioanalyticalresearch.comnih.gov |
| Chromatographic Separation | Separate the analyte from other components in the extract. | High-Performance Liquid Chromatography (HPLC). | criver.com |
| Detection and Quantification | Accurately measure the amount of the analyte. | Mass Spectrometry (MS), UV-Vis Spectroscopy. | sielc.comcriver.com |
| Method Validation | Ensure the method is reliable and reproducible. | Assessment of linearity, accuracy, precision, selectivity, and stability. | scispace.cominsights.bio |
Advanced Imaging Techniques using Labeled Probes (e.g., fluorescence microscopy, PET imaging for related receptors)
Advanced imaging techniques that use labeled probes have become indispensable for studying the role and dynamics of adenosine and its receptors in physiological and pathological contexts. nih.gov These methods allow for the visualization of molecular processes within living cells and whole organisms.
Fluorescence Microscopy utilizes fluorescently labeled molecules to visualize the localization of specific targets. For adenosine research, this often involves fluorescent ligands designed to bind selectively to adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov These probes can be small molecules chemically conjugated to a fluorophore, such as BODIPY or Alexa Fluor dyes. nih.govacs.org When applied to living cells expressing the target receptor, these fluorescent ligands can be visualized using techniques like confocal microscopy. acs.org This allows researchers to observe receptor distribution on the cell membrane, track receptor internalization upon activation, and study receptor-ligand binding kinetics in real-time. acs.orgacs.org Another approach involves converting adenosine itself into a fluorescent derivative, which can then be used to measure its concentration with much higher sensitivity than UV absorption. arvojournals.org
Positron Emission Tomography (PET) is a non-invasive nuclear imaging technique that allows for the in vivo visualization and quantification of molecular targets in living subjects, including humans. nih.govnih.gov In the context of adenosine, PET imaging does not typically visualize this compound directly but instead targets adenosine receptors, particularly the A₁ and A₂ₐ subtypes, which are abundant in the brain. nih.govconsensus.app This is achieved by administering a tracer molecule that binds to the receptor and is labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov As the isotope decays, it emits positrons that are detected by the PET scanner, generating a three-dimensional image of receptor distribution and density. nih.gov PET imaging with tracers like [¹¹C]TMSX for the A₂ₐ receptor has been instrumental in studying neurological conditions such as Parkinson's disease. consensus.appmdpi.com
Table 4: Examples of Labeled Probes for Adenosine-Related Imaging
| Imaging Technique | Probe Type | Example Probe/Strategy | Target | Application | Reference |
|---|---|---|---|---|---|
| Fluorescence Microscopy | Fluorescent Ligand | NECA-BODIPY derivatives | A₁ and A₃ Adenosine Receptors | Visualize receptor localization and binding kinetics. | nih.gov |
| Fluorescence Microscopy | Fluorescent Ligand | Preladenant-based probes | A₂ₐ Adenosine Receptor | Specific visualization of A₂ₐ receptors on cell membranes. | acs.org |
| PET Imaging | Radiotracer | [¹¹C]TMSX | A₂ₐ Adenosine Receptor | In vivo imaging of receptor distribution in the brain. | nih.govconsensus.app |
| PET Imaging | Radiotracer | [¹⁸F]FESCH | A₂ₐ Adenosine Receptor | Imaging A₂ₐ receptor levels in animal models of Parkinson's disease. | mdpi.com |
Research Applications and Experimental Models of Adenosine 2 D
Utilization as a Biochemical Probe in Enzymology Studies
2'-deoxyadenosine (B1664071) and its analogs serve as crucial biochemical probes for investigating enzyme mechanisms and kinetics. The absence of the 2'-hydroxyl group, which distinguishes it from adenosine (B11128), allows researchers to dissect the specific roles of this functional group in enzymatic reactions.
Furthermore, 2'-deoxyadenosine is a known substrate for key enzymes in purine (B94841) metabolism, such as adenosine deaminase (ADA). ADA catalyzes the conversion of 2'-deoxyadenosine to 2'-deoxyinosine (B131508). The study of this interaction is vital, as genetic deficiencies in ADA lead to the toxic accumulation of 2'-deoxyadenosine, particularly in lymphocytes. nih.govscispace.com Analogs of 2'-deoxyadenosine, such as 2-thio-2'-deoxyadenosine, have been synthesized to act as photoprobes, enabling researchers to identify and characterize the substrate-binding sites of enzymes like DNA polymerase I. acs.org
| Enzyme | Action on 2'-Deoxyadenosine or Analog | Research Application |
|---|---|---|
| Adenosine Deaminase (ADA) | Deaminates 2'-deoxyadenosine to 2'-deoxyinosine. nih.gov | Studying purine metabolism and the pathology of ADA deficiency. scispace.com |
| Deoxycytidine Kinase | Phosphorylates 2'-deoxyadenosine to dAMP. nih.gov | Investigating the mechanism of lymphotoxicity. nih.gov |
| DNA Polymerase I | Inhibited by 2'-deoxyadenosine-based photoprobes. acs.org | Probing enzyme-substrate interactions and inhibitor design. acs.org |
| Hammerhead Ribozyme | Catalytic activity is significantly reduced when adenosine is replaced by 2'-deoxyadenosine. nih.gov | Elucidating the role of the 2'-hydroxyl group in catalysis. nih.gov |
Application in Nucleic Acid Chemistry and Engineering
In the fields of nucleic acid chemistry and engineering, 2'-deoxyadenosine is both a fundamental building block and a tool for creating modified oligonucleotides with specific properties. Its incorporation is central to the synthesis of DNA, but it is also used strategically in RNA engineering to confer stability or probe structural and functional characteristics.
The modification of oligonucleotides is a cornerstone of therapeutic strategies like antisense technology. Replacing ribonucleosides with 2'-deoxynucleosides in an RNA strand enhances its resistance to nuclease degradation. The synthesis of oligonucleotides containing analogs such as 2-aza-2'-deoxyadenosine is used to study base-pairing selectivity and the stacking properties within a DNA duplex. nih.gov Other modifications at the 2' position, such as the introduction of a fluoro group (2'-fluoro-2'-deoxyadenosine), have been used to study structure-activity relationships in ribozymes. nih.gov These studies collectively show that even subtle changes to the 2'-position of the ribose sugar can have profound effects on the stability, conformation, and biological activity of nucleic acids. nih.gov
Development of In Vitro Cell Culture Models for Studying Adenosine-2'-d Biological Effects
In vitro cell culture models are indispensable for examining the cellular and molecular effects of 2'-deoxyadenosine. These models allow for controlled studies of its metabolism, cytotoxicity, and influence on cellular signaling pathways.
A primary focus of such research has been the toxic effects of 2'-deoxyadenosine on lymphoid cells, which is central to the pathology of adenosine deaminase (ADA) deficiency. nih.govwikipedia.org Studies using human T-lymphoblastoid cell lines, such as CCRF-CEM, have shown that in the presence of an ADA inhibitor, 2'-deoxyadenosine is phosphorylated and accumulates intracellularly as dATP. nih.gov This accumulation leads to a cascade of events, including DNA strand breaks, NAD+ depletion, a drop in ATP, and ultimately, cell death. nih.govscispace.com These models have been crucial in demonstrating that the lymphotoxicity is triggered by the intracellular accumulation of dATP, which disrupts cellular metabolism and integrity. nih.govnih.gov
Cell culture models have also been used to investigate the potential of 2'-deoxyadenosine as an anticancer agent. In combination with an ADA inhibitor, 2'-deoxyadenosine induces apoptosis (programmed cell death) in human colon carcinoma and breast cancer cell lines. nih.govnih.gov These studies have shown that the compound must be transported into the cell and phosphorylated to exert its apoptotic effect, which involves the intrinsic mitochondrial pathway. nih.govnih.gov
| Cell Line/Model | Disease/Area of Study | Key Findings |
|---|---|---|
| Human Peripheral Blood Lymphocytes | ADA Deficiency, Immunology | 2'-deoxyadenosine toxicity requires phosphorylation and leads to NAD+ depletion and DNA strand breaks. nih.govscispace.com |
| CCRF-CEM (T-lymphoblastoid) | ADA Deficiency, Toxicology | dATP accumulation from 2'-deoxyadenosine causes cell swelling and cytoskeletal disruption. nih.gov |
| LoVo (Colon Carcinoma) | Cancer Biology | 2'-deoxyadenosine, with an ADA inhibitor, induces apoptosis via cytochrome c release and caspase-3 activation. nih.gov |
| MCF-7 & MDA-MB468 (Breast Cancer) | Cancer Biology | Induces apoptosis via the intrinsic pathway after cellular uptake and phosphorylation. nih.gov |
| Human Monocytes | Immunology, Inflammation | As sensitive as lymphocytes to 2'-deoxyadenosine, showing rapid DNA strand breaks. nih.gov |
Elucidation of Molecular Pathways using Isotopic Labeling and Advanced Analogues
Isotopically labeled 2'-deoxyadenosine is a powerful tool for tracing the metabolic fate of this nucleoside and its incorporation into DNA. Stable isotopes, such as ¹³C and ¹⁵N, allow for the precise tracking of molecules through complex biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org
Researchers have developed methods to synthesize 2'-deoxyadenosine with ¹⁵N labels at all five nitrogen positions ([¹⁵N₅]-dA). acs.org When introduced into human cells, this tracer molecule can be used to monitor DNA N⁶-methyladenine (6mdA), an important epigenetic mark. acs.org These studies revealed that [¹⁵N₅]-dA undergoes metabolic changes, primarily through the purine salvage pathway, allowing scientists to distinguish between authentic DNA modifications in human cells and those from potential contaminants like mycoplasma. acs.org Commercially available isotopically labeled 2'-deoxyadenosine is often used as a precursor to synthesize labeled phosphoramidites for biomolecular NMR studies. isotope.comisotope.com
Advanced analogues of 2'-deoxyadenosine are also designed to probe molecular interactions. For example, 8-methoxy-2'-deoxyadenosine is an analog used to investigate the conformational preferences of the N-glycosidic bond within DNA, providing insights into DNA structure and protein-DNA recognition. nih.govnih.gov
| Compound | Type | Application |
|---|---|---|
| [¹⁵N₅]-2'-deoxyadenosine | Isotopically Labeled | Tracing purine salvage pathways and epigenetic modifications (6mdA) in human cells. acs.org |
| Deoxyribose-2-¹³C-2'-deoxyadenosine | Isotopically Labeled | Used in biomolecular NMR to study nucleic acid structure and dynamics. isotope.com |
| 8-methoxy-2'-deoxyadenosine | Advanced Analog | Probing the syn/anti glycosidic bond conformation in DNA duplexes. nih.govnih.gov |
| 2-aza-2'-deoxyadenosine | Advanced Analog | Studying base-pairing selectivity and thermodynamic stability of oligonucleotides. nih.gov |
Contributions to Structural Biology through Modified Nucleosides in X-ray Crystallography
2'-deoxyadenosine is a cornerstone of structural biology, as its structure dictates the fundamental properties of the DNA double helix. X-ray crystallography, a technique that provides atomic-resolution three-dimensional structures of molecules, has been instrumental in visualizing DNA. nih.gov The absence of the 2'-hydroxyl group in 2'-deoxyadenosine allows its sugar ring to adopt a C2'-endo pucker, which is characteristic of the B-form DNA helix. This contrasts with adenosine in RNA, where the presence of the 2'-hydroxyl group favors a C3'-endo pucker and the A-form helix.
While 2'-deoxyadenosine is a standard component, the site-specific incorporation of its modified versions, such as 8-bromo-2'-deoxyadenosine, is a key strategy in X-ray crystallography. nih.govglenresearch.com The heavy bromine atom scatters X-rays differently than lighter atoms, which can help solve the "phase problem" in crystallography, a major hurdle in determining a new structure. nih.gov These halogenated nucleosides are also used to probe the structure of protein-DNA complexes. glenresearch.com By studying the crystal structures of DNA containing these modified nucleosides, scientists can gain detailed insights into DNA conformation, stability, and its interactions with other molecules. nih.govglenresearch.com
Role in Understanding Disease Mechanisms in Preclinical and Cellular Models
2'-deoxyadenosine is implicated in several disease mechanisms, and preclinical and cellular models have been essential for understanding its role.
Immunodeficiency: The most well-characterized role for 2'-deoxyadenosine in disease is in Adenosine Deaminase-Severe Combined Immunodeficiency (ADA-SCID). wikipedia.org In the absence of the ADA enzyme, 2'-deoxyadenosine accumulates and is converted into high levels of dATP, particularly in lymphocytes. nih.gov In vitro models using human lymphocytes and lymphoid cell lines have been pivotal in demonstrating that this dATP accumulation is profoundly toxic, leading to the severe lymphopenia (a lack of lymphocytes) that characterizes the disease. nih.govscispace.com The mechanism of toxicity involves the induction of DNA strand breaks and the depletion of NAD+, leading to an energy crisis and cell death. nih.gov
Cancer: The cytotoxic properties of 2'-deoxyadenosine have also been explored in cancer research. As noted previously, in vitro studies on colon and breast cancer cell lines show that 2'-deoxyadenosine can induce apoptosis, suggesting its potential as an antineoplastic agent. nih.govnih.gov Its analog, clofarabine, is an FDA-approved drug for treating a form of childhood leukemia, and it works by being incorporated into DNA and inhibiting processes essential for cancer cell survival. wikipedia.org
Neurodegenerative Disease: The role of purinergic signaling, mediated by adenosine and its receptors, is an active area of research in neurodegenerative conditions like Alzheimer's and Parkinson's disease. While most research focuses on adenosine, 2'-deoxyadenosine can also interact with this system. Preclinical models, including transgenic mouse models of Alzheimer's disease, are used to study the complex interplay between purine metabolism, neuroinflammation, and neuronal injury. nih.govucl.ac.uk These models are critical for developing and testing therapeutic strategies that target adenosine receptors and related pathways. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues for Adenosine 2 D
Discovery of Novel Metabolic Enzymes and Pathways for Deuterated Nucleosides
The metabolism of endogenous nucleosides like adenosine (B11128) is well-documented, involving pathways such as the de novo synthesis and salvage pathways, regulated by enzymes like nucleoside kinases and phosphorylases. creative-proteomics.comwikipedia.org However, the introduction of deuterium (B1214612) can alter these established routes. The increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. irb.hrnih.gov This effect may shunt Adenosine-2'-d into less-common or previously undiscovered metabolic pathways.
Future research should focus on elucidating the unique metabolic fate of this compound. A key objective is to identify whether novel or less-characterized enzymes are involved in its processing. Techniques such as structure-guided functional prediction, combined with genome context analysis, could be powerful tools for discovering new metabolic enzymes. nih.gov By incubating this compound in various in vitro and in vivo systems (e.g., human liver microsomes, cell cultures, and animal models) and analyzing the resulting metabolites, researchers can map out its degradation and transformation pathways. This exploration could reveal enzymes with unique substrate specificities for deuterated nucleosides, expanding our knowledge of cellular metabolism and identifying new targets for pharmacological intervention.
Identification of Undiscovered Molecular Targets and Interactions of this compound
Adenosine is a crucial signaling molecule that exerts its effects by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. chemdiv.comnih.gov These receptors are implicated in a wide array of physiological processes, from cardiac rhythm and immune function to sleep regulation. chemdiv.com A primary assumption is that this compound will interact with these same receptors. However, the deuteration could subtly alter the binding affinity, kinetics, and downstream signaling cascades. Computational studies on other deuterated ligands have suggested that selective deuteration can genuinely increase binding affinity to their targets. irb.hrresearchgate.net
A significant area of future research is to characterize the binding profile of this compound across the adenosine receptor family and other potential targets. Beyond the known receptors, it is crucial to investigate potential "off-target" interactions that may be unique to the deuterated form. For instance, the antagonistic interaction between adenosine A2A and dopamine (B1211576) D2 receptors, which can form heteromeric complexes, is a key aspect of neuromodulation in the brain. nih.govmdpi.comnih.gov Investigating how this compound influences the formation and function of these A2A-D2 heteromers could reveal new therapeutic possibilities for neurological disorders like Parkinson's disease. researchgate.netnih.gov
| Target Class | Specific Example(s) | Potential Effect of Deuteration | Research Focus |
|---|---|---|---|
| Adenosine Receptors | A1, A2A, A2B, A3 | Altered binding affinity, residence time, and signaling activation | Comprehensive binding assays and functional studies |
| Receptor Heteromers | A2A-D2 Receptor Complex | Modified allosteric regulation and downstream signaling | Co-immunoprecipitation, FRET analysis, and functional assays in co-expressing cells |
| Metabolic Enzymes | Adenosine Kinase, Adenosine Deaminase | Slower rate of phosphorylation or deamination due to kinetic isotope effect | Enzyme kinetic studies comparing adenosine and this compound |
| Nucleoside Transporters | Equilibrative and Concentrative Transporters | Changes in transport kinetics and cellular uptake | Cellular uptake assays using radiolabeled or fluorescently tagged analogs |
Integration with Multi-Omics and Systems Biology Approaches
To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. The integration of various "omics" technologies—genomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the cellular and systemic responses to this deuterated nucleoside. Deuterated molecules are already widely utilized in metabolomics and proteomics, making this a natural fit.
Future studies could employ metabolomics to trace the fate of the deuterium label from this compound through various metabolic pathways, identifying all downstream products. medrxiv.org Proteomics can be used to identify changes in protein expression or post-translational modifications in response to this compound treatment, revealing the signaling pathways and cellular machinery it affects. A systems biology approach would then integrate these datasets to construct network models of the compound's mechanism of action, predict potential off-target effects, and identify biomarkers of its activity. This integrated strategy is crucial for moving beyond a single-target perspective to a network-level understanding of the compound's pharmacology.
Development of Advanced Bioanalytical Probes and Sensing Technologies
The ability to detect and quantify this compound and its metabolites in real-time and within complex biological matrices is essential for advancing research. While the deuterium label itself serves as a "label-free" probe for techniques like nuclear magnetic resonance (NMR) and mass spectrometry, there is a need for more dynamic and sensitive detection methods. nih.gov
Emerging research should focus on developing advanced bioanalytical tools specifically tailored for deuterated nucleosides. This could involve adapting existing adenosine sensors, such as those based on fast-scan cyclic voltammetry or surface plasmon resonance, for specific detection of this compound. nih.govrsc.org Another promising avenue is the creation of novel fluorescent probes that can track the compound's localization and trafficking within living cells. nih.govresearchgate.net The development of such technologies would enable researchers to study the pharmacokinetics and pharmacodynamics of this compound with unprecedented spatial and temporal resolution, providing critical insights into how it engages with its targets in a dynamic biological environment.
High-Throughput Screening Applications for Identifying Modulators of this compound Pathways
Once the primary biological pathways affected by this compound are identified, high-throughput screening (HTS) offers a powerful method to discover novel drugs that can modulate these pathways. ox.ac.uk HTS facilities can screen vast libraries containing hundreds of thousands of small molecules to identify "hits" that either enhance or inhibit the effects of this compound. stanford.edu
For example, if this compound is found to selectively activate a specific signaling pathway via the A2A receptor, an HTS campaign could be designed to find positive or negative allosteric modulators of this receptor that only work in the presence of the deuterated ligand. acs.org Such screens have been successfully used to discover modulators for kinesin adenosine triphosphatase activity and other targets. nih.gov This approach could lead to the discovery of new combination therapies, where a second compound is used to fine-tune the activity of this compound, potentially increasing its therapeutic efficacy or reducing side effects.
Challenges and Opportunities in the Translational Research of Deuterated Adenosine Derivatives
The translation of a deuterated compound like this compound from a laboratory curiosity to a clinical therapeutic presents both significant opportunities and challenges. The primary opportunity lies in the potential for an improved pharmacokinetic profile. nih.gov By slowing metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially lower or less frequent dosing, which can improve patient compliance. nih.govnih.gov Furthermore, blocking a specific metabolic pathway might reduce the formation of toxic or inactive metabolites, leading to an improved safety profile. nih.gov The approval of deuterated drugs by regulatory bodies has established a precedent for this strategy. irb.hr
However, the path is not without its hurdles. The ubiquitous nature of adenosine signaling presents a major challenge, as systemically administered drugs targeting adenosine receptors can have widespread, unintended effects. chemdiv.com The chemical synthesis of selectively deuterated nucleosides can also be complex and costly. irb.hrnih.gov Overcoming these challenges will require innovative drug delivery systems for targeted administration and the development of more efficient synthetic methodologies. Despite these difficulties, the potential to create more effective and safer medicines makes the translational research of deuterated adenosine derivatives a highly promising and important field of study.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Pharmacokinetics | Unpredictable changes in absorption, distribution, and excretion. | Improved metabolic stability, longer half-life, and increased systemic exposure. nih.govnih.gov |
| Pharmacodynamics | Potential for altered target affinity and unforeseen off-target effects. | Enhanced potency or selectivity for the desired biological target. irb.hr |
| Safety Profile | Formation of novel, potentially reactive metabolites. | Reduced formation of toxic metabolites and decreased metabolic drug-drug interactions. nih.gov |
| Synthesis & Manufacturing | Complex and potentially costly multi-step synthesis for selective deuteration. | Advances in catalytic deuteration methods could streamline production. |
| Clinical Translation | Translating in vitro kinetic isotope effects to in vivo clinical benefit. | Potential for lower, less frequent dosing, leading to better patient adherence. nih.gov |
Q & A
Q. What experimental methods are recommended for synthesizing and identifying Adenosine-2'-monophosphate (2'-AMP) in biological samples?
- Methodological Answer : 2'-AMP can be synthesized enzymatically via hydrolysis of 2',3'-cyclic AMP (cAMP) using specific phosphodiesterases (e.g., brain-derived enzymes that preferentially act on 2',3'-cAMP) . For identification, reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is effective for separating 2'-AMP from its isomers (e.g., 3'-AMP) due to differences in retention times and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural specificity by analyzing phosphate group positioning .
Q. How can researchers distinguish between the biological roles of Adenosine-2'-monophosphate and its positional isomers (e.g., 3'-AMP) in extracellular signaling pathways?
- Methodological Answer : Use enzymatic assays with isomer-specific substrates. For example, 2'-AMP is metabolized to extracellular adenosine via the 2',3'-cAMP-adenosine pathway, while 3'-AMP follows distinct routes . Pharmacological inhibition of A2A receptors (e.g., using SCH58261) can isolate 2'-AMP-specific effects on cytokine suppression (e.g., LPS-induced TNF-α inhibition) . Comparative metabolomic profiling under stress conditions (e.g., Arabidopsis models) can also reveal pathway-specific metabolite accumulation .
Advanced Research Questions
Q. How should researchers address contradictory findings in the literature regarding 2'-AMP's role in RNA decay versus stress signaling?
- Methodological Answer : Contradictions may arise from context-dependent mechanisms (e.g., cell type, stress conditions). To resolve this:
- Perform isotopic tracing (e.g., ¹³C-labeled 2',3'-cAMP) to track 2'-AMP degradation products and RNA turnover rates .
- Use genetic knockouts (e.g., Arabidopsis autophagy mutants) to test if 2'-AMP-induced RNA decay is autophagy-dependent .
- Analyze RNA methylation patterns (e.g., via methyl-RIP-seq) to determine if 2'-AMP influences epitranscriptomic modifications .
- Cross-validate findings using orthogonal methods (e.g., in vitro reconstitution of 2',3'-cAMP pathways) .
Q. What experimental design considerations are critical for studying 2'-AMP's immunomodulatory effects via A2A receptor activation?
- Methodological Answer :
- In vitro models : Use primary immune cells (e.g., macrophages) with LPS stimulation to measure TNF-α suppression. Include controls with A2A receptor antagonists (e.g., ZM241385) to confirm receptor specificity .
- In vivo models : Employ apoE-deficient mice to study 2'-AMP's anti-atherogenic effects, ensuring SAH hydrolase (SAHH) inhibition (e.g., using ADA) to isolate SAH-mediated pathways .
- Dose-response curves : Account for 2'-AMP's biphasic effects (e.g., low doses suppress cytokines, high doses may promote oxidative stress) by testing multiple concentrations .
Q. How can structural biology approaches clarify the catalytic specificity of enzymes interacting with 2'-AMP (e.g., methyltransferases)?
- Methodological Answer :
- Crystallography : Resolve the structure of methyltransferase domains (e.g., Ebola virus MTase) bound to 2'-AMP analogs to identify active-site residues involved in 2'-O-methylation .
- Mutagenesis : Target conserved residues (e.g., R1792 in SUDV MTase) to uncouple cap methylation from internal adenosine-2'-O-methylation activities .
- Molecular dynamics simulations : Model RNA accommodation in MTase active sites to predict 2'-AMP binding preferences .
Data Analysis & Reporting Standards
Q. What statistical frameworks are appropriate for analyzing metabolomic data involving 2'-AMP and its derivatives?
- Methodological Answer :
- Use multivariate analysis (e.g., PCA or PLS-DA) to cluster metabolites affected by 2'-AMP treatment .
- Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) for multi-comparison testing .
- Report effect sizes and confidence intervals for pathway enrichment analyses (e.g., KEGG annotations) to avoid overinterpretation .
Q. How should researchers document methodological reproducibility for 2'-AMP-related studies?
- Methodological Answer :
- Follow FAIR principles: Provide raw NMR/HPLC data in public repositories (e.g., MetaboLights) with standardized metadata .
- Include step-by-step protocols for enzymatic assays (e.g., phosphodiesterase purification) in supplementary materials .
- Use version-controlled scripts (e.g., GitHub) for computational analyses (e.g., methyltransferase activity modeling) .
Ethical & Reporting Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
